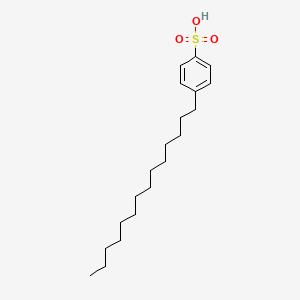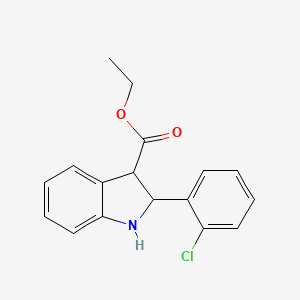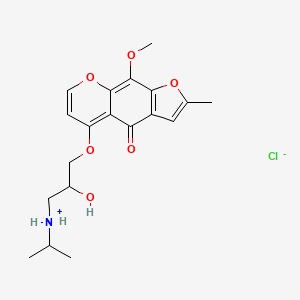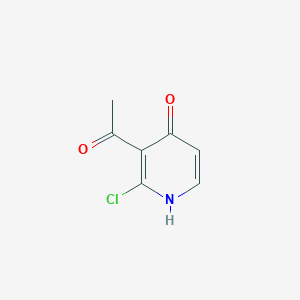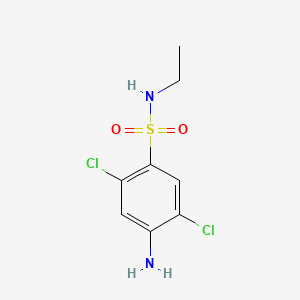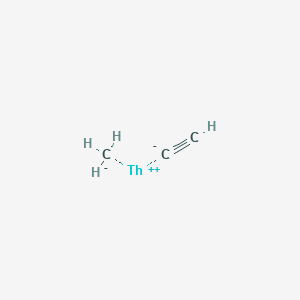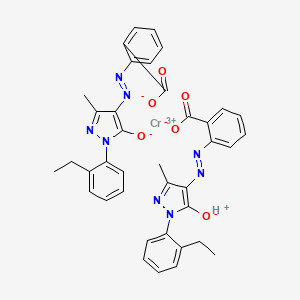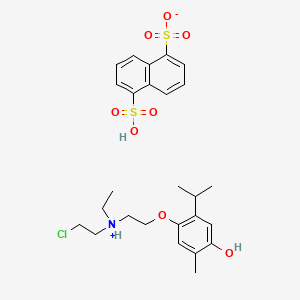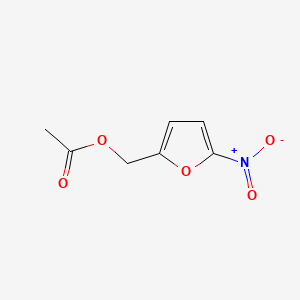
Methyl-gamma-diethylaminobutyrate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-gamma-diethylaminobutyrate hydrobromide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its molecular structure, which includes a methyl group, a gamma-diethylamino group, and a butyrate moiety, all combined with a hydrobromide salt. Its distinct chemical configuration makes it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl-gamma-diethylaminobutyrate hydrobromide typically involves the reaction of gamma-diethylaminobutyric acid with methanol in the presence of a hydrobromic acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through crystallization or distillation to obtain the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a consistent and high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-gamma-diethylaminobutyrate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine, depending on the reducing agent and conditions.
Substitution: Nucleophilic substitution reactions can replace the hydrobromide group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Methyl-gamma-diethylaminobutyrate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of methyl-gamma-diethylaminobutyrate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structural motif.
Methyl butyrate: A simpler ester with similar functional groups.
Diethylamine: Shares the diethylamino group but lacks the ester and hydrobromide components.
Uniqueness: Methyl-gamma-diethylaminobutyrate hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity set it apart from simpler analogues.
Eigenschaften
CAS-Nummer |
63869-95-4 |
|---|---|
Molekularformel |
C9H20BrNO2 |
Molekulargewicht |
254.16 g/mol |
IUPAC-Name |
diethyl-(4-methoxy-4-oxobutyl)azanium;bromide |
InChI |
InChI=1S/C9H19NO2.BrH/c1-4-10(5-2)8-6-7-9(11)12-3;/h4-8H2,1-3H3;1H |
InChI-Schlüssel |
GRRJOIIJBGENPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCCC(=O)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


